Prenyl salicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

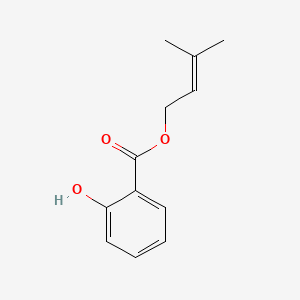

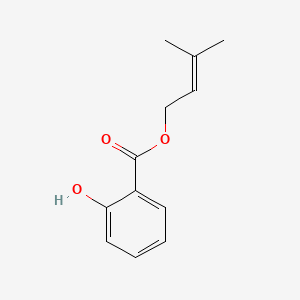

Structure

3D Structure

Properties

CAS No. |

68555-58-8 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-methylbut-2-enyl 2-hydroxybenzoate |

InChI |

InChI=1S/C12H14O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-7,13H,8H2,1-2H3 |

InChI Key |

MCAYDAOGSVHGEE-UHFFFAOYSA-N |

SMILES |

CC(=CCOC(=O)C1=CC=CC=C1O)C |

Canonical SMILES |

CC(=CCOC(=O)C1=CC=CC=C1O)C |

Other CAS No. |

68555-58-8 |

Synonyms |

3-methyl-2-butenyl salicylate |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Prenyl Salicylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of prenyl salicylate. Given the limited direct research on this compound, this document synthesizes information from studies on its parent compound, salicylic acid, and the well-documented effects of protein prenylation to infer its likely biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of lipophilic salicylic acid derivatives.

Executive Summary

This compound, a derivative of salicylic acid, is anticipated to exhibit a multi-faceted mechanism of action in vitro, combining the known anti-inflammatory, antioxidant, and anticancer properties of the salicylate moiety with the enhanced cellular uptake and potential for targeted enzyme inhibition conferred by the prenyl group. The proposed mechanisms include the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, the scavenging of free radicals, and the induction of apoptosis in cancer cells. The lipophilic nature of the prenyl group is expected to enhance the bioavailability and cellular permeability of the salicylate, potentially leading to increased potency.

Inferred Anti-Inflammatory and Antioxidant Mechanisms

The anti-inflammatory and antioxidant activities of this compound are likely to stem from the synergistic effects of its salicylate and prenyl components.

Modulation of Inflammatory Pathways

Salicylic acid is a well-established inhibitor of the NF-κB signaling pathway. It is proposed that this compound will also exhibit this activity, potentially with greater efficacy due to improved cell membrane penetration. The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

A related lipophilic derivative, bornyl salicylate, has been shown to reduce nitric oxide (NO) production in LPS-stimulated macrophages and decrease the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] It is plausible that this compound mediates similar effects.

Salicylates are also known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to stress and inflammation. Sodium salicylate has been shown to activate p38 MAPK while inhibiting the activation of JNK and ERK pathways in response to inflammatory stimuli. This differential regulation can contribute to its anti-inflammatory and pro-apoptotic effects.

Antioxidant Activity

Prenylated phenolic compounds are recognized for their antioxidant properties. The prenyl group can enhance the radical scavenging activity of the phenolic moiety. Therefore, this compound is expected to act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

Inferred Anticancer Mechanism

The potential anticancer activity of this compound is likely a result of multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis

Salicylates have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the activation of the p38 MAPK pathway and the subsequent activation of caspases. Sodium salicylate has been demonstrated to induce apoptosis in colorectal cancer cells via p38 MAPK activation.[2] The prenyl moiety may enhance the pro-apoptotic effects of salicylate by facilitating its entry into cancer cells.

Inhibition of Cell Proliferation

Salicylates can inhibit the proliferation of cancer cells. For instance, salicylate has been shown to inhibit the growth of breast cancer cell lines with IC50 values in the millimolar range.[3] The addition of a prenyl group could potentially lower the effective concentration needed for this anti-proliferative effect.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound, this table presents data for salicylic acid and a related lipophilic derivative, bornyl salicylate, to provide a reference for potential efficacy.

| Compound | Assay | Cell Line/System | Endpoint | Result |

| Salicylic Acid | Cell Proliferation | Breast Cancer Cell Lines (Hs578T, MCF-7, MDA-MB-231, T-47D) | IC50 | 2.54 to 4.28 mM[3] |

| Bornyl Salicylate | Nitric Oxide Production | LPS-stimulated Macrophages | Inhibition | Significant reduction at 10 µg/mL[1] |

| Bornyl Salicylate | Cytokine Release (TNF-α, IL-1β, IL-6) | Zymosan-induced Peritonitis model | Inhibition | Significant reduction[1] |

Detailed Experimental Protocols

The following are standard protocols for key in vitro assays that would be suitable for evaluating the mechanism of action of this compound.

Cell Viability (MTT) Assay

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

NF-κB Activation (Western Blot)

Protocol:

-

Plate cells and allow them to reach 70-80% confluency.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band densities and normalize to a loading control (e.g., β-actin for total lysates, lamin B1 for nuclear fractions).

Conclusion and Future Directions

While direct experimental evidence is currently unavailable for this compound, the existing literature on salicylic acid and other prenylated compounds provides a strong foundation for predicting its in vitro mechanism of action. It is hypothesized that this compound will act as a potent anti-inflammatory, antioxidant, and anticancer agent, with its lipophilic prenyl group enhancing its cellular uptake and efficacy.

Future in vitro studies should focus on validating these inferred mechanisms. Key experiments should include:

-

Dose-response studies to determine the IC50 values for cytotoxicity in various cell lines.

-

Assays to quantify the inhibition of pro-inflammatory mediators (e.g., NO, PGE2, cytokines).

-

Western blot and reporter gene assays to confirm the inhibition of the NF-κB pathway and modulation of MAPK signaling.

-

Antioxidant capacity assays (e.g., DPPH, ABTS).

-

Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm its pro-apoptotic effects in cancer cells.

Such studies will be crucial in elucidating the precise molecular mechanisms of this compound and evaluating its potential as a novel therapeutic agent.

References

- 1. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The aspirin metabolite salicylate inhibits breast cancer cells growth and their synthesis of the osteolytic cytokines interleukins-6 and -11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Prenyl Salicylate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with prenyl salicylate and its derivatives. While research directly focused on this compound is emerging, this document synthesizes data from related prenylated phenolic compounds and salicylate derivatives to build a predictive profile of their therapeutic potential. The addition of a prenyl group to a molecular backbone is a well-regarded strategy in medicinal chemistry for enhancing biological activity.[1][2][3] This enhancement is often attributed to increased lipophilicity, which improves the compound's ability to interact with and traverse cellular membranes, leading to better bioavailability at target sites.[1][3] This guide explores the anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anti-inflammatory Activity

Salicylic acid and its derivatives are renowned for their anti-inflammatory properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[4][5][6] Salicylates can block cyclooxygenase expression at the transcriptional level and inhibit the activity of IκB kinase β (IKKβ), which is crucial for the activation of NF-κB, a key regulator of inflammatory responses.[5][6] The addition of a prenyl group can further enhance these anti-inflammatory effects. Studies on prenylated hydroxybenzoic acids have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages and a reduction in the expression of pro-inflammatory genes like TNF-α and IL-1β.[7]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory concentrations of various salicylate derivatives and related prenylated compounds in different anti-inflammatory assays.

| Compound/Derivative | Assay | Target/Cell Line | IC50 / Activity | Reference |

| Prenylated Hydroxybenzoic Acid (Compound 1) | NO Production Inhibition | RAW 264.7 Macrophages | 18 ± 3 µM | [7] |

| Prenylated Hydroxybenzoic Acid (Compound 2) | NO Production Inhibition | RAW 264.7 Macrophages | 26 ± 5 µM | [7] |

| Bornyl Salicylate (BS) | NO Production Inhibition | LPS-stimulated Macrophages | Reduced NO at 10 µg/mL | [8] |

| Methyl Salicylate Derivatives (M15, M16) | Carrageenan-induced Paw Edema | Mice | Activity comparable to Indomethacin | [9][10] |

| Salicylic Acid | p300 Inhibition | HAT Assay | ~10 mM | [5] |

| Diflunisal (Salicylate Derivative) | p300 Inhibition | HAT Assay | ~2.5 mM | [5] |

Signaling Pathway: Salicylate Modulation of the NF-κB Pathway

Salicylates exert significant anti-inflammatory effects by inhibiting the NF-κB pathway. This is achieved by blocking the IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[5][6][11]

Caption: Salicylate inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[4][9]

-

Animal Preparation: Male Swiss-Webster mice (20 ± 2 g) are fasted for at least 16 hours with free access to water.[9][12]

-

Grouping and Administration: The mice are randomly divided into groups (e.g., control, positive control, and test compound groups, n=10 per group). The test compound (e.g., this compound derivative) or a standard drug like aspirin (100 mg/kg) is administered orally or intraperitoneally. The control group receives the vehicle.[9]

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw of each mouse.

-

Measurement: The paw volume is measured immediately before the carrageenan injection and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antioxidant Activity

Phenolic compounds, including salicylates, are known to possess antioxidant properties. Oxidized salicylate derivatives, in particular, show increased antioxidant activity due to their ability to donate a hydrogen atom or a single electron to scavenge free radicals.[13][14] Prenylation can further modify this activity. While some studies show that O-prenylation can decrease radical scavenging activity by blocking hydroxyl groups, C-prenylation often enhances it.[15]

Quantitative Antioxidant Data

The table below presents the half-maximal inhibitory concentration (IC50) values, indicating the radical scavenging activity of various prenylated compounds compared to their parent structures or standards.

| Compound/Derivative | Assay | IC50 (µM or ppm) | Reference |

| Quercetin | DPPH | > Trolox | [16] |

| Prenylated Quercetin | DPPH | < Trolox (more active) | [16] |

| Fisetin | DPPH | > Trolox | [16] |

| Prenylated Fisetin | DPPH | < Trolox (more active) | [16] |

| Resveratrol | DPPH | 63.52 ppm | [15] |

| O-diprenylated Resveratrol | DPPH | 102.75 ppm (less active) | [15] |

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method to evaluate the free radical scavenging ability of a compound.[16][17]

Caption: General workflow for the DPPH antioxidant assay.

Detailed Experimental Protocols

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [16][17][18] This assay is based on the principle that in the presence of an antioxidant that can donate a hydrogen atom, the stable purple-colored DPPH radical is reduced to a yellow-colored non-radical form.[17]

-

Reagent Preparation:

-

DPPH Working Solution (0.1-0.2 mM): Dissolve an appropriate amount of DPPH in methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be freshly prepared and kept in the dark.[15][17]

-

Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the this compound derivative in a suitable solvent like methanol or DMSO. Create a series of dilutions from this stock.

-

Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound dilutions to 150 µL of the methanolic DPPH solution.[18]

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[17]

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [17][18][19] This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17][18]

-

ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18][19]

-

-

Assay Procedure:

-

Add 10 µL of the test compound dilution to 195 µL of the ABTS•+ working solution in a 96-well plate.[20]

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

-

Antimicrobial Activity

Prenylation is a key factor in enhancing the antimicrobial activity of flavonoids and other phenolic compounds.[3][21] The addition of the lipophilic prenyl group facilitates interaction with the bacterial cell membrane, which is a crucial step for exerting antibacterial effects.[1] Prenylated flavanones and isoflavones have demonstrated strong activity against both sensitive and resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[16][22][23]

Quantitative Antimicrobial Data

The table below lists the Minimum Inhibitory Concentration (MIC) values for several prenylated compounds against various pathogenic microbes.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Prenylated Flavanone (Compound 11) | S. aureus MRSA 97-7 | < Commercial Agents | [16] |

| Prenylated Flavanone (Compound 11) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |

| Prenylated Flavanone (Compound 12) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |

| Prenylated Isoflavone (Compound 13) | S. aureus (sensitive & resistant) | 5 - 50 | [16] |

| Prenylflavanone (YS06) | Staphylococcus aureus | 25 - 50 | [24] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] A common method is broth microdilution.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[4]

Anticancer Activity

Salicylates and their derivatives have been shown to possess anticancer activity through multiple mechanisms, including the induction of apoptosis and the inhibition of histone acetyltransferases (HATs) like CBP/p300.[5][6] The inhibition of p300, which plays a role in cell growth and proliferation, presents a novel epigenetic mechanism of action for salicylate-based drugs.[5] Prenylation significantly enhances the anticancer potency of parent compounds. For example, prenylated derivatives of resveratrol and piceatannol show substantially lower IC50 values against cancer cell lines like HepG2 and MCF-7 compared to the non-prenylated forms.[1][25][26] This activity is often linked to the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9 and the downregulation of cell cycle regulators such as CDK2 and Cyclin A2.[25]

Quantitative Anticancer Data

This table summarizes the cytotoxic activity (IC50) of various prenylated compounds against human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naringenin | Breast (MCF-7) | >200 | [1] |

| 8-Prenylnaringenin | Breast (MCF-7) | 7.3 | [1] |

| 4-C-prenyl piceatannol | Hepatoma (HepG2) | < 35 | [25] |

| 4-C-prenyl piceatannol | Breast (MCF-7) | < 35 | [25] |

| E-1-[5-hydroxy-3-methoxy-2-(3-methyl-2-butenyl)phenyl]-2-[4-hydroxy-3-methoxyphenyl]ethene | Leukemia (K562) | 0.10 | [27] |

| Xanthohumol (Prenylated Chalcone) | Various Cancer Lines | Potent to Moderate | [28] |

Signaling Pathway: Mechanisms of Anticancer Activity

Prenylated salicylates may exert anticancer effects through several pathways, including the inhibition of acetyltransferases and the induction of apoptosis.

A. Inhibition of CBP/p300 Acetyltransferase Salicylate directly competes with Acetyl-Coenzyme A (Acetyl-CoA) at the catalytic site of CBP/p300 enzymes. This inhibition prevents the acetylation of histone and non-histone proteins (like p53 and NF-κB), which can halt the proliferation of cancer cells dependent on p300 activity.[5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol [repository.tno.nl]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antimicrobial activity of prenylflavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of C- and O-prenylated tetrahydroxystilbenes and O-prenylated cinnamates and their action towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Enigmatic Absence of a Natural Compound: A Technical Guide to Prenyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl salicylate, the ester of salicylic acid and prenol (3-methyl-2-buten-1-ol), is a molecule of interest in fragrance and potentially other industries due to its unique chemical properties. While both of its constituent parts, the salicylate and prenyl moieties, are widespread throughout the natural world, current scientific literature indicates that this compound itself has not been identified as a naturally occurring compound. This technical guide delves into the discovery of this synthetic molecule, explores the well-established natural sources and biosynthetic pathways of its precursors, and provides detailed experimental protocols for its synthesis and potential isolation. We will examine the theoretical basis for its potential natural existence and discuss future research directions for its discovery in natural sources.

Discovery and Current Status: A Synthetic Fragrance

The discovery of this compound is not a tale of extraction from a rare plant or microbial culture, but rather one of chemical synthesis. It was developed for the fragrance industry, valued for its powerful floral, sweet-herbaceous odor with a subtle woody undertone.[1][2][3] Major chemical and fragrance companies list it as a synthetic aroma chemical.[4][5][6] Crucially, comprehensive databases of natural products and chemical suppliers explicitly state that this compound is "not found in nature".[4][7]

This absence is intriguing given that the molecular building blocks are readily available in nature. This guide will, therefore, treat the "discovery" of this compound in two parts: the synthesis of the molecule by chemists and the ongoing "non-discovery" in nature, which presents a scientific question in itself.

The Salicylate Moiety: A Ubiquitous Natural Product

Salicylic acid and its derivatives (salicylates) are widely distributed throughout the plant kingdom, where they function as critical phytohormones involved in plant growth, development, and defense against pathogens.[8]

Natural Sources of Salicylates

Salicylates are found in a wide variety of fruits, vegetables, herbs, and spices. The concentrations can vary significantly between species and even different parts of the same plant. A classic and historically significant source is the bark of willow trees (Salix species), from which the active ingredient salicin was first isolated.[8] Another well-known natural salicylate is methyl salicylate, the primary component of oil of wintergreen, which is produced by many plants, including those in the Gaultheria (wintergreen) and Betula (birch) genera.[9][10][11]

| Food Group | Examples of High Salicylate Content |

| Fruits | Raisins, prunes, apricots, blackberries, blueberries, dates, grapes, raspberries, strawberries[12] |

| Vegetables | Gherkins, chicory, chili peppers, endive, olives, radish, tomato products (paste, sauce)[12] |

| Spices | Curry powder, paprika, thyme, oregano, turmeric, rosemary, cumin, cinnamon[12] |

| Beverages | Tea, certain fruit and vegetable juices, peppermint tea[12] |

This table is not exhaustive but provides examples of foods with significant salicylate levels.

Biosynthesis of Salicylic Acid

Plants and some microbes synthesize salicylic acid from the primary metabolite chorismate, which is the end-product of the shikimate pathway. Two primary pathways for salicylic acid biosynthesis have been identified in plants: the Isochorismate (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway.

The Prenyl Moiety: A Common Modification in Nature

Prenylation (or isoprenylation) is the attachment of hydrophobic prenyl groups, most commonly a dimethylallyl pyrophosphate (DMAPP), to acceptor molecules. This modification is catalyzed by a class of enzymes called prenyltransferases and is a widespread strategy in nature to increase the structural diversity and biological activity of secondary metabolites. Prenylated natural products are known for their enhanced lipophilicity, which can improve membrane permeability and interaction with protein targets.[2]

While this compound is not a known natural product, numerous other classes of prenylated compounds are, including:

-

Prenylated Flavonoids: Abundant in the plant kingdom, particularly in the Leguminosae and Moraceae families.

-

Prenylated Phenylpropanoids: Found in propolis, a resinous mixture produced by honeybees from plant sources.[1]

-

Prenylated Hydroxybenzoic Acids: Have been isolated from various plants.

The existence of these related compounds and the enzymes that produce them provides a strong biochemical precedent for the potential natural synthesis of this compound.

Experimental Protocols

Chemical Synthesis of this compound

This compound is typically synthesized via the esterification of salicylic acid with a prenyl group donor, such as prenyl bromide, often in the presence of a base.

Methodology:

-

Reactant Preparation: Salicylic acid is dissolved in a suitable polar aprotic solvent, such as acetone or DMF.

-

Deprotonation: A base (e.g., potassium carbonate) is added to the solution to deprotonate the carboxylic acid group of salicylic acid, forming the more nucleophilic salicylate salt in situ.

-

Alkylation: Prenyl bromide (or prenyl chloride) is added to the reaction mixture. The salicylate anion acts as a nucleophile, attacking the electrophilic carbon of the prenyl halide in an SN2 reaction, displacing the bromide.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the residue is subjected to an aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure this compound.

General Protocol for Isolation and Identification of Salicylates from Natural Sources

This protocol is a generalized workflow for the discovery of salicylates in a plant or microbial matrix, which could be applied to the search for this compound.

Methodology:

-

Extraction: The dried and powdered biological material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a wide range of metabolites.

-

Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning (e.g., with hexane, ethyl acetate, and water) or solid-phase extraction (SPE) to separate compounds based on polarity.

-

Chromatographic Separation: Fractions of interest are subjected to further separation using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD), is a powerful tool for this purpose.

-

Structure Elucidation: The pure, isolated compounds are structurally characterized using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and allows for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

-

Data Summary

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Odor Profile | Floral, sweet-herbaceous, slightly woody |

| Flash Point | ~68 °C (154 °F)[7] |

| Boiling Point | ~315 °C |

| Log P (kow) | 4.41 |

Future Outlook and Conclusion

The case of this compound is a fascinating example of a molecule that "should" exist in nature but has yet to be found. Its absence from the known natural product repertoire could be due to several factors: it may be produced in very low quantities, in specific tissues of rare organisms, or only under particular environmental or stress conditions.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The known biological activities of salicylates (anti-inflammatory) and various prenylated compounds (antimicrobial, cytotoxic, antioxidant) suggest that this compound could be a valuable lead compound.

Future research should focus on targeted metabolomic screening of plants known to produce high levels of both salicylates and other prenylated compounds. Advanced analytical techniques with high sensitivity and resolution will be key to potentially discovering this elusive molecule in a natural matrix. Until then, this compound remains a testament to the ingenuity of synthetic chemistry, providing a valuable fragrance ingredient and an intriguing puzzle for natural product chemists.

References

- 1. Recent Advances in the Chemical Composition of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. symrise.com [symrise.com]

- 4. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. berjeinc.com [berjeinc.com]

- 6. This compound, 68555-58-8 [thegoodscentscompany.com]

- 7. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 8. Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl salicylate | chemical compound | Britannica [britannica.com]

- 10. slhd.nsw.gov.au [slhd.nsw.gov.au]

- 11. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic prenylflavanones from Taiwanese propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenyl Salicylate Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl salicylate, a naturally occurring ester of salicylic acid and prenyl alcohol, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives. By exploring the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows.

Introduction

Salicylates, a class of compounds containing a salicylic acid moiety, are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties.[1] The most prominent member of this class is acetylsalicylic acid (aspirin). The addition of a prenyl group to the salicylate scaffold can significantly modulate its physicochemical properties and biological activity. Prenylation, the attachment of a farnesyl or geranylgeranyl isoprenoid, is known to increase the lipophilicity of molecules, potentially enhancing their interaction with biological membranes and improving cellular uptake.[2] This guide delves into the current understanding of how modifications to both the salicylate core and the prenyl side chain influence the biological effects of this compound derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.

Core Structure-Activity Relationships

The biological activity of salicylate derivatives is intricately linked to their chemical structure. Key modifications and their general effects are outlined below.

Modifications of the Salicylate Ring

The aromatic ring of salicylic acid is a critical component for its biological activity. Substitutions on this ring can significantly impact potency and selectivity.

-

Hydroxyl and Carboxyl Groups: The carboxylic acid group is generally considered essential for the activity of salicylates. The hydroxyl group's position relative to the carboxyl group is also crucial, with the ortho position being a key feature of salicylic acid.[3]

-

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as nitro or chloro groups, to the phenol ring has been shown to increase the analgesic and anti-inflammatory potency of salicylates.[1] For instance, a study on nitro-substituted salicylanilides demonstrated that the presence of a nitro group at the 4-position of the salicylic acid was beneficial for antimycobacterial activity, with 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide showing a minimum inhibitory concentration (MIC) of 2 μM against Mycobacterium tuberculosis.[4]

-

Aromatic Substitutions: The substitution of the phenol ring with a naphthyl group can increase the analgesic potency of salicylates but may decrease their anti-inflammatory activity.[1]

Modifications of the Prenyl Group

The prenyl side chain plays a crucial role in the biological activity of many natural products, often enhancing their interaction with molecular targets and biological membranes.[2]

-

Chain Length and Position: While specific SAR studies on the prenyl chain of this compound are limited, research on other prenylated compounds, such as prenylated flavonoids, indicates that the length and position of the prenyl group are important for antimicrobial activity.[5] For example, in a series of O-prenylated coumarin derivatives, a prenylation substitution at the 6-position of the coumarin ring was found to significantly improve their anticancer properties against HeLa cervical cancer cells.[6]

-

Increased Lipophilicity: The prenyl group increases the lipophilicity of the parent molecule, which can lead to better membrane permeability and cellular uptake.[2] This enhanced bioavailability can contribute to increased biological activity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on salicylate derivatives, providing insights into their structure-activity relationships. Due to the limited availability of data specifically on a series of this compound analogs, data from related salicylate derivatives are included to infer potential SAR trends.

Table 1: Anticancer Activity of Salicylate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Methyl Salicylate based Thiazole (3j) | T47D (Breast Carcinoma) | 0.51 ± 0.15 | [7] |

| Methyl Salicylate based Thiazole (3f) | T47D (Breast Carcinoma) | 0.66 ± 0.38 | [7] |

| Methyl Salicylate based Thiazole (3d) | T47D (Breast Carcinoma) | 0.93 ± 0.51 | [7] |

| Salicylic Acid | A549 (Lung Adenocarcinoma) | 6000 | [8] |

Table 2: Antimicrobial Activity of Salicylate Derivatives

| Compound | Organism | MIC (µM) | Reference |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 | [4] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | MRSA | 0.98 | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of salicylate derivatives.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., T47D, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ranging from 100 nM to 500 µM) for a specified duration (e.g., 96 hours).[7]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from a nonlinear regression of the dose-response curve.[7]

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This in vivo assay is used to evaluate the anti-inflammatory properties of compounds.

Protocol:

-

Animal Model: Use Swiss-Webster mice (25-30 g).[9]

-

Compound Administration: Administer the test compound (e.g., 200 mg/kg, orally) or vehicle to the mice.[9]

-

Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).[4]

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microorganism suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: Simplified signaling pathway of inflammation and the inhibitory action of salicylates on cyclooxygenase (COX) enzymes.

Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives hold promise as a scaffold for the development of new therapeutic agents. The structure-activity relationships, although not fully elucidated for this compound itself, can be inferred from studies on related salicylate and prenylated compounds. Key takeaways include the importance of the ortho-hydroxyl and carboxyl groups on the salicylate core and the potential for enhanced activity through substitutions on the aromatic ring and modifications of the prenyl side chain.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve modifications at various positions of the salicylate ring with different functional groups and alterations to the length and structure of the prenyl chain. Such studies will provide a more definitive understanding of the SAR of this compound class and pave the way for the development of potent and selective drug candidates for a range of diseases. In particular, exploring the anticancer and anti-inflammatory potential through detailed mechanistic studies will be a crucial next step.

References

- 1. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9afi.com [9afi.com]

- 4. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Silico Modeling of Prenyl Salicylate Binding to Farnesyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecules, using Prenyl salicylate as a representative ligand, to a therapeutic target. We will use human Farnesyltransferase (FTase) as the receptor of interest, a key enzyme in post-translational modification and a target for anti-cancer drug development. This document details the theoretical background, experimental protocols for molecular docking and molecular dynamics simulations, data interpretation, and visualization of relevant biological pathways. The objective is to equip researchers with the foundational knowledge and practical steps to conduct computational studies for evaluating potential enzyme inhibitors.

Introduction to In Silico Drug Discovery

In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates.[1] This approach accelerates the drug development pipeline by reducing the time and cost associated with traditional high-throughput screening. Key techniques include molecular docking, which predicts the preferred binding orientation of a ligand to a receptor, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time.

This compound is a small molecule with aromatic and prenyl moieties, suggesting its potential to interact with biological targets that recognize these features. Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a protein's C-terminal "CAAX box".[2] The farnesylation of proteins like Ras is crucial for their localization to the cell membrane and subsequent activation of signaling pathways involved in cell growth and proliferation.[3] Inhibition of FTase is a validated strategy in cancer therapy, with inhibitors like Lonafarnib and Tipifarnib having undergone extensive clinical investigation.[4] This guide will use FTase as a model receptor to explore the potential binding of this compound through computational modeling.

Target Protein: Farnesyltransferase (FTase)

Human protein farnesyltransferase is a heterodimeric enzyme composed of α and β subunits. It is a zinc metalloenzyme where the zinc ion is crucial for its catalytic activity.[5] FTase recognizes the CAAX motif on substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' determines substrate specificity.[2]

Ligand of Interest: this compound

This compound's structure, containing a salicylic acid core and a prenyl group, makes it an interesting candidate for binding to FTase. The salicylate moiety may interact with polar residues, while the hydrophobic prenyl chain could occupy the farnesyl pyrophosphate binding pocket.

In Silico Modeling Workflow

A typical in silico workflow for assessing a potential ligand-receptor interaction involves several key stages, from data preparation to detailed simulation and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

Prenyl salicylate CAS number and chemical structure.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl salicylate (CAS No. 68555-58-8) is an aromatic ester recognized for its applications in the fragrance industry.[1][2][3] Structurally, it combines a salicylate moiety, known for its anti-inflammatory properties, with a prenyl group, a feature found in many biologically active natural products. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, structural characteristics, and a validated synthesis protocol. While direct experimental data on the specific biological activities and signaling pathways of this compound remains limited in publicly accessible literature, this document also explores the potential biological context derived from the well-documented activities of salicylates and prenylated compounds.

Chemical Identity and Structure

This compound is chemically known as 3-methylbut-2-enyl 2-hydroxybenzoate.[4] Its unique structure is characterized by the esterification of salicylic acid with prenyl alcohol (3-methyl-2-buten-1-ol).

Chemical Structure:

Figure 1: 2D structure of this compound.

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 68555-58-8 | [5] |

| Molecular Formula | C₁₂H₁₄O₃ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 315 °C | [5] |

| Flash Point | 68 °C | [6] |

| Density | 1.085 - 1.089 g/cm³ at 20 °C | [7] |

| Refractive Index | 1.5300 - 1.5330 at 20 °C | [7] |

| Solubility | Soluble in many organic solvents; 0.37 g/L in water | [7] |

| Synonyms | 3-Methyl-2-butenyl salicylate, Salicylic acid prenyl ester | [4] |

Experimental Protocols: Synthesis of this compound

A preferred method for the synthesis of this compound involves the reaction of a salicylic acid salt with a prenyl halide, often facilitated by phase transfer catalysis.[8]

Objective: To synthesize this compound from sodium salicylate and prenyl chloride.

Materials:

-

Sodium salicylate (anhydrous, 160 g, 1 mol)

-

Prenyl chloride (125 g, 1.2 mol)

-

Toluene (150 ml)

-

Tetrabutylammonium chloride (5 g)

-

Water

-

Sodium sulfate

Procedure:

-

A mixture of 125 g (1.2 mol) of prenyl chloride, 150 ml of toluene, 5 g of tetrabutylammonium chloride, and 160 g (1 mol) of anhydrous sodium salicylate is prepared in a suitable reaction vessel.[8]

-

The mixture is stirred at 60°C for 6 hours.[8]

-

For work-up, the reaction mixture is extracted three times with 100 ml of water.[8]

-

The organic phase is separated and dried with sodium sulfate.[8]

-

Unreacted prenyl chloride and toluene are subsequently distilled off.[8]

-

The final product is 157 g of this compound (76.2% of theoretical yield), with a refractive index of 1.530 - 1.533 at 20°C.[8]

Biological Activity and Potential Signaling Pathways: An Extrapolative Discussion

Direct research into the specific biological activities of this compound is not extensively documented. However, its chemical structure as a prenylated salicylate provides a basis for postulating its potential pharmacological relevance.

The Salicylate Moiety

Salicylates are a well-known class of compounds with potent anti-inflammatory effects.[9] Their mechanism of action includes the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[9] More recent research has also highlighted their role in modulating signaling pathways such as NF-κB, a critical regulator of the inflammatory response.[10] Salicylate has been shown to inhibit the phosphorylation of nonreceptor tyrosine kinases like PYK2 and c-Src, suggesting a broader impact on cellular signaling.[11]

The Role of Prenylation

The attachment of a prenyl group to a phenolic compound can significantly enhance its biological activity.[12] Prenylation increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.[13] Prenylated flavonoids and stilbenoids have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities.[12][13][14][15][16]

The logical relationship for the potential biological activity of this compound can be visualized as a workflow from its constituent parts to a hypothesized function.

Diagram 1: Logical workflow for the hypothesized biological activity of this compound based on its structural components.

Potential Signaling Pathways

Protein prenylation is a critical post-translational modification that affects the function of numerous signaling proteins.[17] This process is integral to pathways that control cell growth, differentiation, and survival.[17] While this compound itself is not directly involved in protein prenylation, the study of prenylated compounds is an active area of research in drug development. Inhibition of the mevalonate pathway, which produces the isoprenoid precursors for prenylation, is a therapeutic strategy being explored for various diseases.[17]

Given the anti-inflammatory properties of salicylates and the role of prenylation in signaling, it is plausible that this compound could interact with inflammatory signaling cascades. A hypothetical workflow for investigating this could involve assessing its impact on key inflammatory pathways.

Diagram 2: Hypothesized experimental workflow to investigate the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a well-characterized compound with established applications in the fragrance industry. Its chemical synthesis is straightforward and yields a high percentage of the final product. While the specific biological activities of this compound are yet to be fully elucidated, its structure suggests a potential for interesting pharmacological properties, particularly in the realm of anti-inflammatory action.

Future research should focus on experimentally validating the hypothesized biological activities of this compound. In vitro studies using cell lines to assess its impact on inflammatory pathways, such as NF-κB and MAPK signaling, would be a logical first step. Furthermore, antioxidant and cytotoxicity assays would provide a broader understanding of its biological profile. Such studies will be crucial in determining whether this compound holds promise as a lead compound for drug development.

References

- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound, 68555-58-8 [thegoodscentscompany.com]

- 3. perfumiarz.com [perfumiarz.com]

- 4. This compound | C12H14O3 | CID 50216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 68555-58-8 [perflavory.com]

- 6. symrise.com [symrise.com]

- 7. miltitz-aromatics.com [miltitz-aromatics.com]

- 8. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]

- 9. asp-inc.com [asp-inc.com]

- 10. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylate Inhibits Phosphorylation of the Nonreceptor Tyrosine Kinases, Proline-Rich Tyrosine Kinase 2 and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prenylated phenols with cytotoxic and antiproliferative activity isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. C-prenylated flavonoids with potential cytotoxic activity against solid tumor cell lines | Masaryk University [muni.cz]

- 17. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of Prenyl Salicylate: A Technical Exploration of its Floral-Balsamic Profile

For Researchers, Scientists, and Drug Development Professionals

Prenyl salicylate, a significant molecule in the perfumer's palette, presents a captivating floral-balsamic aroma with sweet, herbal, and subtly woody undertones. This technical guide delves into the chemical and olfactory characteristics of this compound, providing a comprehensive overview for scientific and research applications. While detailed proprietary data remains elusive, this paper synthesizes available information to illuminate its properties, synthesis, and the likely biological pathways governing its perception.

Chemical and Physical Properties

This compound, with the CAS number 68555-58-8, is chemically known as 3-methyl-2-butenyl 2-hydroxybenzoate.[1] Its molecular and physical properties are summarized in Table 1. The ester is recognized for its ability to enhance and impart a harmonious floral character to fragrance compositions, particularly in floral, fougère, powdery-sweet, and oriental themes.[2] Its aroma is often described as a more subtle and harmonious alternative to amyl salicylate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68555-58-8 |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 85 - 87 °C (at 0.01 hPa) |

| Melting Point | -26 °C |

| Flash Point | 68 °C |

| Density (d4 20) | 1.085 - 1.089 g/cm³ |

| Refractive Index (n 20 D) | 1.5300 - 1.5330 |

| Solubility | Soluble in many organic solvents; 0.37 g/L in water |

| Vapor Pressure | 0.026 Pa (at 20 °C) |

Source: Miltitz Aromatics GmbH Product Data Sheet[1]

Olfactory Profile

The scent of this compound is consistently characterized as a complex blend of floral and balsamic notes. Qualitative descriptions from fragrance industry sources highlight its sweet, herbal, and slightly woody character.[3] It is noted for enhancing jasmine, ylang-ylang, and muguet notes in fragrance compositions.

A more detailed breakdown of its organoleptic properties includes descriptors such as floral, herbal, green, waxy, orchid, metallic, oily, and greasy. This complexity makes it a versatile ingredient in perfumery.

Quantitative Olfactory Analysis: A Data Gap

A comprehensive understanding of an aroma chemical's profile necessitates quantitative data from techniques such as Gas Chromatography-Olfactometry (GC-O). This method allows for the identification and quantification of odor-active compounds in a sample.[4] GC-O analysis would provide crucial information on the specific odor contribution of this compound at different concentrations and elution times. Unfortunately, publicly available GC-O data for this compound is not available at this time. Such data would be invaluable for researchers seeking to understand the precise chemical drivers of its characteristic aroma.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of a salicylic acid salt with a prenyl halide. A patent describes a procedure involving a phase-transfer catalyzed reaction, which is advantageous for its efficiency.[3]

Representative Experimental Protocol

The following protocol is based on the principles outlined in the patent literature for the synthesis of this compound.[3]

Materials:

-

Sodium salicylate (anhydrous)

-

Prenyl chloride (3-methyl-2-butenyl chloride)

-

Toluene

-

Tetrabutylammonium chloride (Phase-transfer catalyst)

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

A mixture of anhydrous sodium salicylate (1 mole), prenyl chloride (1.2 moles), toluene (150 ml), and tetrabutylammonium chloride (5g) is prepared in a reaction vessel equipped with a stirrer.

-

The mixture is stirred at 60°C for 6 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and extracted three times with 100 ml of water to remove the catalyst and any unreacted sodium salicylate.

-

The organic phase is separated and dried over anhydrous sodium sulfate.

-

Toluene and any unreacted prenyl chloride are removed by distillation under reduced pressure.

-

The resulting crude this compound can be further purified by vacuum distillation.

Workflow for Synthesis and Purification of this compound

Caption: A schematic overview of the synthesis and purification process for this compound.

Spectroscopic Characterization: A Need for Further Data

For a complete chemical characterization, detailed spectroscopic data including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential. This data allows for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. While a recent study detailed methods for analyzing short-chain alkyl salicylate esters using these techniques, specific spectral data for this compound is not publicly available.[5] Researchers synthesizing this compound would need to perform these analyses to validate their results.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs).

While the specific olfactory receptor(s) that bind to this compound have not been identified in the available literature, research on other salicylates provides some insight. For instance, cyclohexyl salicylate has been shown to activate OR2A4/7, and methyl salicylate is a ligand for Olfr618 and other receptors in Drosophila melanogaster.[6][7][8] This suggests that a specific subset of ORs is likely responsible for detecting the salicylate chemical signature.

The general mechanism of olfactory signal transduction is well-established. Upon binding of an odorant molecule, the olfactory receptor undergoes a conformational change, activating an associated G-protein (Gαolf). This initiates a signaling cascade that ultimately leads to the generation of an action potential, which is transmitted to the brain and perceived as a specific scent.

Generalized Olfactory Receptor Signaling Pathway

Caption: A simplified diagram of the G-protein coupled olfactory signaling pathway.

Conclusion and Future Directions

This compound is a valuable aroma chemical with a desirable floral-balsamic scent profile. This guide has summarized its known chemical and physical properties, a likely synthetic route, and the general biological pathway for its perception. However, a significant gap exists in the publicly available quantitative data for this compound. Future research efforts should be directed towards:

-

Detailed Spectroscopic Analysis: Publishing the complete ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectra of pure this compound.

-

Quantitative Olfactory Profiling: Conducting GC-Olfactometry studies to identify and quantify the key odor contributors to its floral-balsamic aroma.

-

Receptor Identification: Utilizing techniques such as in-vitro receptor screening assays to identify the specific olfactory receptors that are activated by this compound.

The availability of such data would greatly enhance the scientific understanding of this enigmatic and important fragrance molecule, facilitating its more precise application in research and development.

References

- 1. miltitz-aromatics.com [miltitz-aromatics.com]

- 2. This compound, 68555-58-8 [thegoodscentscompany.com]

- 3. DE3341607A1 - this compound, its preparation, and it use as odoriferous substance - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

The Role of Methyl Salicylate in Plant Defense: A Technical Guide

A Note to the Reader: This technical guide explores the role of a key salicylate derivative in plant defense. Initial research into "prenyl salicylate" did not yield significant findings within the context of established plant defense literature. Therefore, this guide focuses on the well-documented role of methyl salicylate (MeSA) , a volatile derivative of salicylic acid that is a critical signaling molecule in plant immunity.

Introduction

Plants, as sessile organisms, have evolved sophisticated chemical defense strategies to protect themselves from a myriad of pathogens and herbivores. A cornerstone of this defense is the signaling molecule salicylic acid (SA). While SA itself is crucial for localized defense responses, its volatile derivative, methyl salicylate (MeSA), plays a pivotal role in systemic signaling, enabling a plant-wide state of heightened immunity known as Systemic Acquired Resistance (SAR).[1][2][3] MeSA also functions as an airborne signal, alerting neighboring plants to impending threats. This guide provides an in-depth technical overview of the biosynthesis, transport, and signaling functions of MeSA in plant defense, complete with quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism of Methyl Salicylate

The dynamic conversion between salicylic acid and methyl salicylate is tightly regulated and central to its function as a mobile signal.

2.1. Synthesis of Methyl Salicylate

In response to pathogen attack, the concentration of salicylic acid increases at the site of infection. This accumulation of SA triggers the synthesis of MeSA through the action of Salicylic Acid Methyltransferase (SAMT) . This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA.[4]

2.2. Conversion of Methyl Salicylate back to Salicylic Acid

Upon reaching distal, uninfected tissues, MeSA is converted back into its active form, salicylic acid, by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses methyl salicylate esterase activity. This conversion is essential for the activation of downstream defense signaling in systemic leaves.

2.3. Glucosylation of Methyl Salicylate

To fine-tune the defense response and prevent the potentially toxic effects of excessive SA, plants can inactivate MeSA through glucosylation. The enzyme UGT71C3 , a UDP-glycosyltransferase, attaches a glucose molecule to MeSA, forming MeSA glucosides. This process negatively regulates the SAR response by controlling the homeostasis of both MeSA and SA.[1][2][5]

Methyl Salicylate Signaling in Systemic Acquired Resistance

The role of MeSA as a long-distance mobile signal in SAR is a well-established paradigm in plant immunity.

Caption: Methyl Salicylate Signaling Pathway in Systemic Acquired Resistance.

The signaling cascade can be summarized in the following steps:

-

Local Infection and SA Accumulation: Pathogen recognition in a specific leaf triggers a significant increase in SA levels.

-

Conversion to MeSA: SAMT in the infected tissue converts SA to the more mobile MeSA.

-

Phloem Transport: MeSA is transported from the infected leaves to the rest of the plant via the phloem.[4]

-

Conversion back to SA in Distal Tissues: In the uninfected tissues, SABP2 hydrolyzes MeSA back to SA.

-

Activation of Defense Genes: The resulting increase in SA in the distal tissues leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PR GENES 1), which in turn induces the expression of a battery of Pathogenesis-Related (PR) genes, culminating in the establishment of SAR.

Role of Methyl Salicylate in Interactions with Herbivores and Pathogens

MeSA's influence extends beyond internal signaling; its volatility allows for inter-plant communication and direct effects on other organisms.

4.1. Effects on Herbivores

Herbivore-induced plant volatiles (HIPVs), including MeSA, can have a dual effect on insect herbivores. MeSA can act as a deterrent, directly repelling some herbivores from feeding.[4] Additionally, MeSA can attract natural enemies of herbivores, such as predatory mites and parasitic wasps, thereby providing indirect defense.[6]

4.2. Effects on Pathogens

The induction of SAR by MeSA provides broad-spectrum resistance against a variety of pathogens, including viruses, bacteria, and fungi. Furthermore, MeSA released from infected plants can be sensed by certain rhizobacteria, such as Bacillus subtilis. This bacterium, upon detecting MeSA, can be induced to produce antibiotics that inhibit the growth of plant pathogenic fungi, suggesting a complex interplay between plant- and microbe-mediated defense.[7]

Quantitative Data

The following tables summarize key quantitative data related to the role of methyl salicylate in plant defense.

Table 1: Methyl Salicylate Content in Various Plant Species

| Plant Species | Tissue | Condition | Methyl Salicylate Content | Reference |

| Gaultheria procumbens (Wintergreen) | Leaves | Constitutive | Up to 14,300 µg/g DW (as total salicylates) | [8] |

| Betula lenta (Sweet Birch) | Bark | Constitutive | >98% of essential oil | [8] |

| Lycopersicon esculentum (Tomato) | Leaves | TMV-infested | >2.0 µg/g FW | [9] |

DW = Dry Weight, FW = Fresh Weight, TMV = Tobacco Mosaic Virus

Table 2: Effect of Methyl Salicylate on Herbivores and their Natural Enemies

| Organism | Effect of MeSA | Quantitative Measure | Reference |

| Soybean aphid (Aphis glycines) | Reduced population | Significantly lower abundance in MeSA-treated plots | [6] |

| Syrphid flies (predators of aphids) | Attraction | Significantly greater numbers caught on traps with MeSA lures | [6] |

| Green lacewings (predators of aphids) | Attraction | Significantly greater numbers caught on traps with MeSA lures | [6] |

Table 3: Effect of Methyl Salicylate on Entomopathogenic Fungi

| Fungal Species | Isolate | Effect of MeSA | Quantitative Change in Conidia Production | Reference |

| Neozygites tanajoae | Beninese | Promotes conidiation | 37% increase (305.5 ± 52.62 vs. 223.2 ± 38.13 conidia/mummy) | [10] |

| Neozygites tanajoae | Brazilian | No significant effect | No significant difference | [10] |

| Lecanicillium lecanii | V3450 | Improved growth and pathogenicity | Enhanced germination, sporulation, and appressorial formation at 1 and 10 nmol·ml⁻¹ | [11] |

Experimental Protocols

6.1. Quantification of Methyl Salicylate by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the detection and quantification of volatile compounds like MeSA.

Caption: General workflow for the quantification of methyl salicylate using GC-MS.

Protocol:

-

Sample Preparation:

-

Excise plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic processes.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Accurately weigh a subsample of the frozen powder (typically 50-100 mg) into a headspace vial.

-

Add a known amount of an internal standard (e.g., deuterated MeSA or another volatile compound not present in the sample) to the vial.

-

-

Volatile Collection:

-

For headspace analysis, incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatiles to equilibrate in the headspace.

-

Expose a solid-phase microextraction (SPME) fiber to the headspace to adsorb the volatiles.

-

Alternatively, use a thermal desorption system where the sample is heated, and the released volatiles are trapped on a sorbent tube.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of the gas chromatograph, or place the sorbent tube in the thermal desorber, to release the trapped volatiles.

-

The volatiles are separated on a capillary column (e.g., a DB-5ms column) based on their boiling points and interactions with the stationary phase.

-

The separated compounds are then ionized and fragmented in the mass spectrometer. MeSA is identified by its characteristic mass spectrum.

-

Quantification is achieved by comparing the peak area of MeSA to that of the internal standard and referencing a calibration curve prepared with known concentrations of MeSA.[9]

-

6.2. High-Performance Liquid Chromatography (HPLC) for Salicylate Analysis

HPLC is a robust method for quantifying both SA and its derivatives, including MeSA, particularly in complex extracts.

Protocol:

-

Extraction:

-

Homogenize fresh or frozen plant tissue in a suitable solvent, such as methanol or a methanol/water mixture.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

The extract may require further purification, such as solid-phase extraction (SPE), to remove interfering compounds.

-

-

Chromatographic Separation:

-

Detection and Quantification:

-

Detect the eluting compounds using a UV detector (at a wavelength around 304 nm for MeSA) or a fluorescence detector for higher sensitivity.[12]

-

Identify and quantify MeSA by comparing its retention time and peak area to those of an authentic standard run under the same conditions.

-

Conclusion

Methyl salicylate is a multifaceted signaling molecule that is integral to plant defense. Its role as a mobile signal in systemic acquired resistance is well-characterized, and its involvement in direct and indirect defense against herbivores and pathogens highlights its importance in the complex chemical ecology of plants. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the intricate mechanisms of salicylate-mediated plant immunity and its potential applications in sustainable agriculture and the development of novel crop protection strategies.

References

- 1. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl salicylate attracts natural enemies and reduces populations of soybean aphids (Hemiptera: Aphididae) in soybean agroecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]